B601801 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole CAS No. 110374-16-8

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

Cat. No. B601801
InChI Key:
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Description

“2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole” is a pyridine compound with a molecular weight of 315.39 and a molecular formula of C16H17N3O2S . It is one of the impurities in the synthesis of Esomeprazole, an anti-ulcerative drug for the treatment of acid-related diseases .


Synthesis Analysis

The synthesis of this compound involves readily available raw materials, simple operation procedures, and relatively mild reactions .

Scientific Research Applications

Pharmaceutical Analytical Impurity

  • Application Summary: Desmethoxy Omeprazole is used as an analytical impurity in the pharmaceutical industry . Analytical impurities are substances that may be present in a final pharmaceutical product as a result of the manufacturing process. They are used in quality control during the production of pharmaceuticals.
  • Results or Outcomes: The presence and quantity of Desmethoxy Omeprazole in a pharmaceutical product can provide important information about the quality and safety of the product .

Carbonic Anhydrase Inhibitor

  • Application Summary: The compound is structurally similar to certain carbonic anhydrase inhibitors, such as Brinzolamide and Dorzolamide . These inhibitors are used in sports medicine and doping control.
  • Methods of Application: The compound could potentially be used as a marker for the route of administration of these inhibitors . The analytical evidence for the administration route represents a desirable tool in doping controls .
  • Results or Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Material-Binding Peptides

  • Application Summary: While not directly related to Desmethoxy Omeprazole, material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in various applications . These applications include plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the particular application and the type of material-binding peptide used .
  • Results or Outcomes: The use of MBPs has fueled progress in these fields .

Pharmaceutical Analytical Impurity

  • Application Summary: Desmethoxy Omeprazole is used as an analytical impurity in the pharmaceutical industry . Analytical impurities are substances that may be present in a final pharmaceutical product as a result of the manufacturing process. They are used in quality control during the production of pharmaceuticals.
  • Results or Outcomes: The presence and quantity of Desmethoxy Omeprazole in a pharmaceutical product can provide important information about the quality and safety of the product .

properties

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXZYNHJPJEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

CAS RN

110374-16-8
Record name H-180/29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-180/29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
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2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
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2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
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2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
Reactant of Route 5
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2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole

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